(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol

Solvolysis kinetics Endo-exo isomerism Norbornane stereochemistry

(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol (CAS 63373-82-0), also referred to as exo-isomenthol or [(1S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol, is a chiral bicyclic monoterpenoid alcohol with molecular formula C10H18O and molecular weight 154.25 g/mol. It belongs to the norbornane-derived class of compounds and features a [2.2.1] bridged bicyclic skeleton with geminal dimethyl substitution at C3 and a hydroxymethyl group at C2 in the endo orientation relative to the longer bridge.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 63373-82-0
Cat. No. B12681247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
CAS63373-82-0
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1CO)C
InChIInChI=1S/C10H18O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9,11H,3-6H2,1-2H3/t7-,8?,9?/m0/s1
InChIKeyGICBKEFIACFATK-UEJVZZJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol (CAS 63373-82-0): A Stereochemically Defined Bicyclic Alcohol


(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol (CAS 63373-82-0), also referred to as exo-isomenthol or [(1S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol, is a chiral bicyclic monoterpenoid alcohol with molecular formula C10H18O and molecular weight 154.25 g/mol . It belongs to the norbornane-derived class of compounds and features a [2.2.1] bridged bicyclic skeleton with geminal dimethyl substitution at C3 and a hydroxymethyl group at C2 in the endo orientation relative to the longer bridge . The compound is listed as EINECS 264-114-4 and is commercially available as a single enantiomer with defined (1S) absolute configuration, distinguishing it from racemic or mixed endo/exo preparations .

Why Racemic or Exo-Isomer Batches Cannot Replace (1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol in Stereoselective Applications


Substituting (1S-endo)-3,3-dimethylbicyclo(2.2.1)heptane-2-methanol with a racemic mixture, the (1R) enantiomer, or the exo diastereomer introduces uncontrolled stereochemical variables that directly compromise enantioselective synthesis, chiral recognition, and fragrance performance [1]. The endo configuration positions the hydroxymethyl group on the same face as the longer C1–C7–C4 bridge, which affects both intramolecular hydrogen bonding and steric accessibility . In solvolysis reactions of the structurally analogous camphenilol system, the exo isomer reacts approximately 600 times faster than the endo isomer (k_exo/k_endo ≈ 600), demonstrating that endo vs. exo stereochemistry produces profound kinetic differences in downstream transformations [2]. For applications in asymmetric catalysis where the compound serves as a chiral ligand precursor, the enantiomeric purity and defined (1S) configuration are non-negotiable parameters.

Quantitative Differentiation Evidence for (1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol vs. Closest Analogs


Endo vs. Exo Solvolysis Reactivity: 600-Fold Rate Difference in the Camphenilol Analog System

In the structurally analogous camphenilol system (3,3-dimethylbicyclo[2.2.1]heptan-2-ol), the exo isomer tosylate undergoes solvolysis approximately 600 times faster than the endo isomer tosylate under identical conditions [1]. This class-level inference establishes that endo and exo diastereomers of 3,3-dimethylbicyclo[2.2.1]heptane derivatives are not functionally interchangeable in reactions where the leaving group departure is stereoelectronically controlled.

Solvolysis kinetics Endo-exo isomerism Norbornane stereochemistry

Molecular Weight and Boiling Point Differentiation from Unsubstituted Norbornane Methanol

The 3,3-dimethyl substitution in (1S-endo)-3,3-dimethylbicyclo(2.2.1)heptane-2-methanol adds 28.05 g/mol to the molecular weight compared to the unsubstituted analog bicyclo[2.2.1]heptane-2-methanol (CAS 5240-72-2; MW 126.20 g/mol) [1][2]. The predicted boiling point of the target compound is 219.5 °C at 760 mmHg , whereas the unsubstituted analog distills at 93–95 °C at 14 mmHg (corresponding to a significantly lower normal boiling point) [2]. This differential affects distillation purification parameters, GC retention times, and vapor pressure behavior in fragrance formulation.

Physicochemical properties Boiling point Substituent effects

Odor Profile Differentiation: Minty-Cooling Character vs. Woody-Camphoreous Analogs

(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol is described as possessing a minty, cooling odor suitable for toothpaste, mouthwash, and food flavoring applications . In contrast, the structurally related camphene carbinol (3,3-dimethyl-2-norbornane ethanol) exhibits a camphoreous, patchouli, woody odor profile [1]. This odor profile divergence—cooling/minty vs. woody/camphoreous—is consistent with known endo/exo and substitution-pattern effects on olfactory receptor activation in the norbornane alcohol series.

Fragrance chemistry Odor descriptors Monoterpenoid alcohols

Regulatory Inventory Status: EINECS Listing Enables European Market Access

(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol is registered under EINECS number 264-114-4, identifying it as a substance listed in the European Inventory of Existing Commercial Chemical Substances [1]. This registration status is specific to the (1S-endo) stereoisomer (CAS 63373-82-0), distinct from the racemic or exo-isomer listings (e.g., CAS 27899-45-2 for unspecified stereochemistry, CAS 18310-55-9 for exo) [2]. EINECS listing is a prerequisite for placing the substance on the EU market under REACH, providing a tangible procurement advantage over non-listed stereoisomeric variants.

Regulatory compliance EINECS Chemical inventory

Application Scenarios Where (1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol Provides Documented Advantage


Chiral Ligand and Auxiliary Precursor in Enantioselective Catalysis

The defined (1S-endo) stereochemistry makes this compound a suitable precursor for preparing norbornane-derived β-amino alcohol ligands used in enantioselective diethylzinc addition to benzaldehyde [1]. The endo configuration at C2 and C3 positions creates a non-coplanar disposition of heteroatomic substituents that is essential for catalytic activity; the C(2)-endo-3,3-dimethyl substitution pattern yields distinct enantioselectivity outcomes compared to the C(2)-exo-7,7-dimethyl series, as demonstrated in comparative catalytic studies [1]. Procurement of the stereochemically pure (1S-endo) enantiomer, rather than a racemic or exo mixture, is therefore mandatory for reproducible asymmetric induction.

Oral-Care and Confectionery Flavor Formulation Requiring Minty-Cooling Character

The compound's documented minty, cooling odor profile supports its use in toothpaste, mouthwash, and food flavoring applications . The endo stereochemistry contributes to the specific olfactory receptor activation pattern that produces cooling sensations distinct from the woody or camphoraceous notes of related norbornane alcohols like camphene carbinol [2]. Flavorists and fragrance formulators should specify the (1S-endo) isomer rather than exo or racemic alternatives to ensure batch-to-batch olfactory consistency in consumer products.

Synthetic Intermediate Where Steric and Stereoelectronic Effects of the 3,3-Dimethyl-endo Motif Are Required

In multi-step syntheses where the 3,3-dimethylbicyclo[2.2.1]heptane skeleton serves as a steric shield or conformational locking element, the endo hydroxymethyl orientation reduces gauche interactions with the geminal dimethyl groups compared to the exo isomer . The 600-fold solvolysis rate differential observed in the camphenilol analog system [3] indicates that endo-substituted norbornane derivatives have dramatically different reaction kinetics compared to exo isomers—a factor that must be accounted for in process development and scale-up. Substituting the exo or racemic form can alter reaction rates by orders of magnitude.

EU-Compliant Fragrance or Flavor Ingredient Development

With EINECS number 264-114-4 specifically assigned to the (1S-endo) isomer (CAS 63373-82-0), this compound can be lawfully placed on the European market for use in fragrance and flavor formulations without additional new-substance notification [4]. Alternative stereoisomers or racemic mixtures may fall under different EINECS entries or may not be listed at all, creating regulatory friction. Procuring the EINECS-listed (1S-endo) form streamlines REACH compliance for EU-bound consumer products.

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